2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
Molecular Formula |
C19H15BrN2O4S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-25-12-8-7-11(15(10-12)26-2)9-16-18(24)22(19(27)28-16)21-17(23)13-5-3-4-6-14(13)20/h3-10H,1-2H3,(H,21,23)/b16-9- |
InChI Key |
QBKDDDJWTQOXSP-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 2,4-dimethoxybenzaldehyde under basic conditions to introduce the benzylidene group.
Bromination: The final step involves the bromination of the benzamide core using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Atom
The bromine atom on the benzamide moiety serves as a site for nucleophilic substitution. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) or Pd(0):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | N-(substituted amine)-benzamide | 68–72% | |
| Sodium thiophenate | K₂CO₃, DMSO, 100°C, 6 h | 2-(Thiophenyl)-N-...benzamide | 65% |
Mechanism :
-
The bromine undergoes displacement via a two-step process: (1) formation of a Meisenheimer complex, and (2) elimination of Br⁻.
-
Electron-withdrawing groups (e.g., carbonyl) enhance reactivity by stabilizing the transition state .
Reactivity of the Thioxo Group (C=S)
The thioxo group participates in alkylation and oxidation reactions:
Alkylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, acetone, reflux, 8 h | S-Methyl derivative | 85% | |
| Ethyl bromoacetate | Et₃N, CH₃CN, 60°C, 10 h | Thioether-linked ester | 78% |
Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 3 h | 4-Oxothiazolidinone | 92% | |
| KMnO₄ | H₂O, 0°C, 1 h | Sulfonic acid derivative | 64% |
Key Insight : Oxidation to sulfonic acid derivatives enhances water solubility, which is critical for bioavailability studies .
Benzylidene Double Bond Modifications
The (5Z)-benzylidene double bond undergoes stereospecific reactions:
Hydrogenation
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 2 h | Dihydrothiazolidinone (5R,6S) | >95% |
Cycloaddition
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Diels-Alder adduct | 60% |
Note : The Z-configuration of the benzylidene group directs regioselectivity in cycloadditions .
Amide Hydrolysis
The benzamide linkage undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 h | 2-Bromobenzoic acid + Thiazolidinamine | 88% | |
| NaOH (10%) | MeOH, 70°C, 8 h | Same as above | 75% |
Application : Hydrolysis products are intermediates for synthesizing novel heterocycles.
Electrophilic Aromatic Substitution
The 2,4-dimethoxybenzylidene ring undergoes nitration and sulfonation:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-2,4-dimethoxy derivative | 70% | |
| Sulfonation | SO₃/H₂SO₄ | 25°C, 6 h | 3-Sulfo-2,4-dimethoxy derivative | 65% |
Regioselectivity : Electron-donating methoxy groups direct electrophiles to the meta position .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for sulfur/nitrogen displacements :
| Reaction | Reagent | Time | Yield | Source |
|---|---|---|---|---|
| Amine displacement | Morpholine | 15 min | 90% | |
| Thioalkylation | 1-Propanethiol | 20 min | 82% |
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of the thiazolidinone ring and benzylidene moiety may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally similar thiazolidinone derivatives reported in the literature:
Key Observations:
Substituent Effects on Reactivity and Yield:
- Methoxy groups (electron-donating) on the benzylidene ring (e.g., compounds 4b and 6f ) correlate with high synthesis yields (>90%) under Method A, likely due to enhanced resonance stabilization of intermediates .
- Bulkier substituents (e.g., 3-methoxy-4-propoxy in 14 ) may reduce yields due to steric hindrance during condensation .
Impact of Halogen Substituents:
- The 2-bromo-benzamide group in the target compound differs from the 2-chloro-benzamide in 14 . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine .
Thermal Stability:
- Compounds with methoxy or benzodioxol substituents (e.g., 4a , 4b ) exhibit higher melting points (234–254°C), suggesting strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
Biological Activity
The compound 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide belongs to a class of thiazolidinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a thiazole ring and a benzamide moiety. The presence of bromine and methoxy groups enhances its pharmacological profile.
Structural Formula
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidinone derivatives. For instance, compounds with similar structural frameworks have shown promising results against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Caco2 | <10 |
| Other Thiazolidinones | HCT116 | <10 |
| Other Thiazolidinones | MDA-MB 231 | <10 |
The mechanism by which thiazolidinones exert their antitumor effects often involves the inhibition of key protein kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are crucial in regulating cell proliferation and apoptosis .
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against DYRK1A with an IC50 value comparable to established inhibitors like harmine . The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances potency.
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial properties . The presence of specific substituents can enhance activity against bacterial strains. For example, compounds with a similar thiazolidinone core have shown effective antibacterial activity against Staphylococcus epidermidis .
Case Study 1: Evaluation Against Tumor Cell Lines
A comprehensive study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple tumor cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 10 µM in several cases, demonstrating significant potential for further development as anticancer agents .
Case Study 2: Mechanistic Insights into DYRK1A Inhibition
Research focused on elucidating the mechanism of action for DYRK1A inhibitors revealed that compounds with the thiazolidinone structure engage in hydrophobic interactions with the kinase's active site. Molecular dynamics simulations supported these findings, indicating a stable binding conformation conducive to inhibition .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, and how are intermediates purified? A: The synthesis typically involves:
- Thiazolidinone Core Formation : Condensation of 2-thioxothiazolidin-4-one with 2,4-dimethoxybenzaldehyde under acidic reflux (e.g., glacial acetic acid with anhydrous sodium acetate), forming the Z-configured benzylidene intermediate .
- Amide Coupling : Reacting the thiazolidinone intermediate with 2-bromobenzoyl chloride in pyridine or DMF, followed by overnight stirring at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product. Purity is confirmed via TLC (20% ethyl acetate in hexane) and HPLC .
Advanced Structural Characterization Techniques
Q: How can researchers confirm the Z-configuration of the benzylidene moiety and analyze intermolecular interactions in the crystal lattice? A:
- Stereochemistry : NOESY NMR can detect spatial proximity between the benzylidene aromatic protons and the thiazolidinone ring protons to confirm the Z-configuration .
- X-ray Crystallography : Reveals hydrogen bonding patterns (e.g., N–H···N interactions) and π-π stacking, which stabilize the crystal structure. For example, centrosymmetric dimers via N1–H1···N2 bonds are common in similar thiazole derivatives .
- Spectroscopic Validation : IR confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups; HRMS validates molecular weight .
Biological Activity Screening Strategies
Q: What experimental designs are recommended for evaluating anticancer activity, and how can selectivity toward specific cancer cell lines be optimized? A:
- Cell Line Panels : Use the NCI-60 human tumor cell line screen to assess broad-spectrum activity. Prioritize melanoma (e.g., SK-MEL-28) and breast cancer (e.g., MCF-7) based on structural analogs showing IC₅₀ values <10 µM .
- Mechanistic Studies :
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) due to the compound’s thiazolidinone-thioxo motif, which mimics ATP-binding pockets.
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Selectivity Optimization : Modify the 2-bromo substituent on the benzamide ring to reduce off-target effects; fluorine or methoxy groups may enhance specificity .
Methodological Approaches to Structure-Activity Relationship (SAR) Studies
Q: How can systematic SAR studies be designed to explore the impact of substituents on the benzamide and benzylidene moieties? A:
- Substituent Variation :
- Benzamide Ring : Replace bromine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Benzylidene Ring : Test alternative substituents (e.g., chloro, fluoro) at the 2,4-positions to modulate lipophilicity .
- Biological Testing : Compare IC₅₀ values across modified analogs in dose-response assays (0.1–100 µM).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like PFOR enzyme, a known thiazole target .
Stability and Formulation Challenges
Q: What strategies address the compound’s poor aqueous solubility and stability during in vitro assays? A:
- Solubility Enhancement : Use co-solvents (DMSO ≤0.1% in cell media) or cyclodextrin-based formulations.
- Stability Profiling :
Advanced Analytical Techniques for Reaction Monitoring
Q: How can flow chemistry and DoE (Design of Experiments) optimize large-scale synthesis? A:
- Flow Chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., amide coupling) and improve yield (e.g., 85% vs. 70% in batch). Parameters: residence time (5–10 min), temperature (25–40°C) .
- DoE : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio). For example, a 3² design might optimize sodium acetate concentration (1–3 eq) and reflux time (4–8 hours) .
Addressing Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in reported bioactivity data for structurally similar compounds? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
